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Compound of Interest

Compound Name: N-(2-bromopyridin-3-yl)acetamide

CAS No.: 139293-72-4

Cat. No.: B183998

Get Quote

Technical Guide: -(2-Bromopyridin-3-
yl)acetamide
A Pivotal Scaffold for Fused Aza-Heterocycle Synthesis[1]

Molecular Weight: 215.05 g/mol

Executive Summary
-(2-bromopyridin-3-yl)acetamide is a bifunctional pyridine scaffold characterized by an
electrophilic bromine at the C2 position and a nucleophilic (protected) amino group at the C3
position. This specific substitution pattern renders it an ideal "ortho-functionalized" building
block for palladium-catalyzed cross-coupling reactions and cascade cyclizations.

It serves as a primary precursor for synthesizing 1,5-naphthyridines, pyrido[2,3-b]pyrazines,

and dipyrido[3,2-b:2',3'-e][1,4]diazepines (analogs of Nevirapine). Its utility in medicinal

chemistry is defined by its ability to form flat, fused heteroaromatic systems capable of

intercalating DNA or binding to ATP pockets in kinases.
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Chemical Identity & Synthesis[1][2][3][4][5][6][7][8]
[9]
Structural Analysis
The molecule features a pyridine ring with two distinct reactive handles:

C2-Bromine: A highly reactive site for oxidative addition by transition metals (Pd, Cu, Ni),

facilitated by the electron-deficient nature of the pyridine ring (specifically the adjacent ring

nitrogen).

C3-Acetamide: Acts as a masked amine nucleophile. It can serve as a Directing Group (DG)

for C-H activation at C4 or participate in intramolecular nucleophilic attacks to close rings.

Preparation Protocol
The synthesis is a straightforward acetylation of the commercially available 3-amino-2-

bromopyridine.

Reagents: 3-Amino-2-bromopyridine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq),

DCM (Solvent).

Workflow:

Dissolve 3-amino-2-bromopyridine in anhydrous dichloromethane (DCM) at 0°C.

Add triethylamine (base) to scavenge the generated acid.

Dropwise add acetic anhydride.

Warm to room temperature and stir for 4 hours.

Workup: Quench with saturated

, extract with DCM, and recrystallize from EtOAc/Hexane.
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Figure 1: Synthesis of the core scaffold via acetylation.

Synthetic Utility: The "Hero" Application
The most powerful application of this scaffold is the synthesis of 1,5-naphthyridin-2(1H)-ones

via a Heck-Cyclization Cascade. This reaction constructs a second fused ring in a single pot (or

two sequential steps), a strategy widely used in drug discovery to create rigid cores.

Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one
This protocol utilizes the Heck reaction to install an acrylate arm, followed by an intramolecular

cyclization where the amide nitrogen attacks the ester carbonyl.

Reagents:

Substrate:

-(2-bromopyridin-3-yl)acetamide (1.0 eq)

Coupling Partner: Ethyl acrylate (1.5 eq)

Catalyst:

(5 mol%)

Ligand:

(10 mol%)

Base:
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(3.0 eq)

Solvent: DMF or DMAc

Temperature: 100–120°C

Step-by-Step Methodology:

Inertion: Charge a reaction vial with the substrate,

, and

. Seal and purge with Nitrogen (

) for 15 minutes.

Addition: Inject degassed DMF, followed by

and ethyl acrylate via syringe.

Heck Coupling: Heat the mixture to 100°C for 12 hours. The Pd inserts into the C2-Br bond,

coordinates the acrylate, and undergoes

-hydride elimination to form the intermediate cinnamate analog.

Cyclization (In-situ or Acid Promoted):

Path A (Thermal): At elevated temperatures (>120°C), the amide nitrogen may

spontaneously attack the ethyl ester, releasing ethanol and forming the lactam ring.

Path B (Acidic): If the intermediate is isolated, treat with catalytic p-TsOH in refluxing

toluene to force cyclization.

Purification: The product precipitates upon adding water or can be purified via column

chromatography (MeOH/DCM).

Mechanistic Diagram (Graphviz)
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Figure 2: The Heck-Cyclization cascade transforming the linear precursor into a fused bicyclic

system.

Medicinal Chemistry Applications
HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
The scaffold is structurally homologous to the A-ring of Nevirapine and other

dipyridodiazepinones.
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Mechanism: These compounds bind to the hydrophobic pocket of the HIV-1 Reverse

Transcriptase enzyme (NNRTI binding pocket), inducing a conformational change that locks

the enzyme's active site.

Application: Researchers use

-(2-bromopyridin-3-yl)acetamide to synthesize "next-generation" NNRTIs by coupling it with
2-chloronicotinic acid derivatives, followed by cyclization to form the central diazepinone ring
[1].

Kinase Inhibitors (PI3K / EGFR)
Fused systems derived from this scaffold (e.g., 1,5-naphthyridines) mimic the adenine core of

ATP.

Targeting: By modifying the C3-amide group (e.g., converting to a urea or sulfonamide),

researchers can optimize hydrogen bonding interactions with the "hinge region" of kinase

enzymes [2].

Summary of Quantitative Data
Parameter Value / Description Relevance

Melting Point 160–162 °C Purity verification

Reactivity (C2)
High (

, Pd-coupling)
Key site for chain extension

Reactivity (C3) Moderate (Nucleophilic N) Cyclization partner

Key Derivative 1,5-Naphthyridine Scaffold for kinase inhibitors

Solubility DMSO, DMF, DCM Process solvent selection

Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.

Handling: Use a fume hood. Avoid dust formation.
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Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis of the

bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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